1-(3-azidopropyl)adamantane
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Overview
Description
1-(3-Azidopropyl)adamantane is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties and diverse applications in medicinal chemistry. Adamantane derivatives are recognized for their hydrophobic nature, which enhances drug stability and distribution in blood plasma . The incorporation of an azido group into the adamantane structure introduces additional reactivity, making this compound a valuable compound for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(3-azidopropyl)adamantane typically involves the following steps:
Starting Material: Adamantane is used as the starting material.
Functionalization: The adamantane is first functionalized to introduce a propyl group.
Industrial production methods for adamantane derivatives often involve catalytic processes and continuous flow techniques to enhance yield and purity while minimizing waste .
Chemical Reactions Analysis
1-(3-Azidopropyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Azidopropyl)adamantane has several scientific research applications:
Medicinal Chemistry: It is used in the design of antiviral, antibacterial, and anticancer agents due to its ability to disrupt various enzymes.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 1-(3-azidopropyl)adamantane involves its interaction with molecular targets through the azido group. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. This property makes it valuable for targeted drug delivery and imaging applications .
Comparison with Similar Compounds
1-(3-Azidopropyl)adamantane can be compared with other adamantane derivatives, such as:
1-Aminoadamantane: Known for its antiviral activity against influenza A.
1,3-Dehydroadamantane: Used in the synthesis of functional adamantane derivatives.
Adamantylazoles: These compounds contain azole groups and are used in coordination chemistry.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility for various applications.
Properties
CAS No. |
2228871-96-1 |
---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.3 |
Purity |
91 |
Origin of Product |
United States |
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